Cas no 2379918-38-2 (8-Fluoroimidazo[1,2-a]pyridine hydrate)
8-Fluoroimidazo[1,2-a]pyridine hydrate Chemical and Physical Properties
Names and Identifiers
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- 8-Fluoroimidazo[1,2-a]pyridine hydrate
- 8-fluoroimidazo[1,2-a]pyridine;hydrate
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- Inchi: 1S/C7H5FN2.H2O/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H2
- InChI Key: OSGRRDVVFMCDKC-UHFFFAOYSA-N
- SMILES: FC1=CC=CN2C=CN=C21.O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 129
- Topological Polar Surface Area: 18.3
8-Fluoroimidazo[1,2-a]pyridine hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC49391-250mg |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 250mg |
£15.00 | 2025-02-21 | ||
| Apollo Scientific | PC49391-1g |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 1g |
£50.00 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588271-250mg |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 98% | 250mg |
¥362 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588271-1g |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 98% | 1g |
¥982 | 2023-04-06 | |
| 1PlusChem | 1P01JL23-250mg |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 250mg |
$57.00 | 2024-05-22 | ||
| 1PlusChem | 1P01JL23-1g |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 1g |
$108.00 | 2024-05-22 | ||
| A2B Chem LLC | AZ92571-250mg |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 250mg |
$62.00 | 2024-04-20 | ||
| A2B Chem LLC | AZ92571-1g |
8-Fluoroimidazo[1,2-a]pyridine hydrate |
2379918-38-2 | 1g |
$113.00 | 2024-04-20 | ||
| abcr | AB598495-250mg |
8-Fluoroimidazo[1,2-a]pyridine hydrate; . |
2379918-38-2 | 250mg |
€64.90 | 2024-07-19 | ||
| abcr | AB598495-1g |
8-Fluoroimidazo[1,2-a]pyridine hydrate; . |
2379918-38-2 | 1g |
€129.00 | 2024-07-19 |
8-Fluoroimidazo[1,2-a]pyridine hydrate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 8-Fluoroimidazo[1,2-a]pyridine hydrate
8-Fluoroimidazo[1,2-a]pyridine Hydrate (CAS No. 2379918-38-2): A Comprehensive Overview
8-Fluoroimidazo[1,2-a]pyridine hydrate (CAS No. 2379918-38-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 8-position of the imidazopyridine ring system imparts unique properties to this molecule, making it a promising candidate for various pharmacological studies.
The chemical structure of 8-Fluoroimidazo[1,2-a]pyridine hydrate is characterized by a fused ring system consisting of an imidazole and a pyridine moiety, with a fluorine substituent at the 8-position. The presence of the fluorine atom not only enhances the lipophilicity of the molecule but also influences its metabolic stability and binding affinity to biological targets. These properties make it an attractive scaffold for the development of new drugs targeting various diseases.
Recent studies have highlighted the potential of 8-Fluoroimidazo[1,2-a]pyridine hydrate in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent activity against certain cancer cell lines. The compound has shown selective cytotoxicity towards tumor cells while exhibiting minimal toxicity to normal cells. This selective action is attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis.
In addition to its anticancer properties, 8-Fluoroimidazo[1,2-a]pyridine hydrate has also been investigated for its potential as an antiviral agent. Studies have indicated that it can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a promising lead compound for the development of broad-spectrum antiviral drugs.
The pharmacokinetic profile of 8-Fluoroimidazo[1,2-a]pyridine hydrate has been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. Its metabolic stability is another key advantage, as it undergoes minimal first-pass metabolism, leading to sustained plasma levels and prolonged therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-Fluoroimidazo[1,2-a]pyridine hydrate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, 8-Fluoroimidazo[1,2-a]pyridine hydrate (CAS No. 2379918-38-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts are expected to uncover additional applications and optimize its use in clinical settings.
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